N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine
Overview
Description
N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine is a chemical compound with the molecular formula C11H14N4O2 It is characterized by the presence of a nitro group attached to an indazole ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine typically involves a multi-step process. One common method includes the following steps :
Stage 1: 5-nitro-1H-indazole is reacted with potassium carbonate in N,N-dimethylformamide (DMF) for 0.5 hours.
Stage 2: 2-dimethylamino-1-chloro-ethane hydrochloride is added to the reaction mixture and stirred at 60°C for 16 hours.
The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by preparative high-performance liquid chromatography (HPLC) to obtain the desired product as a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as industrial HPLC or crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Reduction: The major product would be N,N-dimethyl-2-(5-amino-2H-indazol-2-yl)-1-ethanamine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indazole ring may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-(5-amino-2H-indazol-2-yl)-1-ethanamine: A reduced form of the compound with an amino group instead of a nitro group.
N,N-dimethyl-2-(5-chloro-2H-indazol-2-yl)-1-ethanamine: A similar compound with a chloro substituent.
Uniqueness
N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N,N-dimethyl-2-(5-nitroindazol-2-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-13(2)5-6-14-8-9-7-10(15(16)17)3-4-11(9)12-14/h3-4,7-8H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCPXZBWEHDOEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.